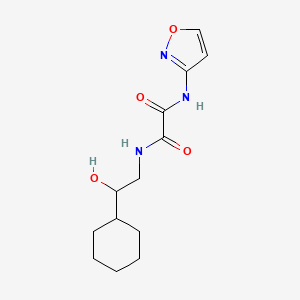![molecular formula C10H16O3 B2933007 2,8,11-Trioxadispiro[2.1.55.33]tridecane CAS No. 2248292-49-9](/img/structure/B2933007.png)
2,8,11-Trioxadispiro[2.1.55.33]tridecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8,11-Trioxadispiro[2.1.55.33]tridecane, also known as TOTD, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. TOTD is a spirocyclic compound that contains two oxygen atoms and a nitrogen atom in its core structure. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, physiological effects, and potential applications in scientific research. In
作用机制
The mechanism of action of 2,8,11-Trioxadispiro[2.1.55.33]tridecane is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral activities by disrupting the cell membrane of microorganisms. 2,8,11-Trioxadispiro[2.1.55.33]tridecane has been shown to increase the permeability of bacterial cell membranes, leading to cell death. The compound may also inhibit the synthesis of bacterial cell wall components, leading to cell lysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,8,11-Trioxadispiro[2.1.55.33]tridecane have been studied in vitro and in vivo. 2,8,11-Trioxadispiro[2.1.55.33]tridecane has been shown to have low toxicity and does not cause significant damage to mammalian cells. However, the compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species. 2,8,11-Trioxadispiro[2.1.55.33]tridecane has also been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
The advantages of using 2,8,11-Trioxadispiro[2.1.55.33]tridecane in lab experiments include its low toxicity, high stability, and unique structure. 2,8,11-Trioxadispiro[2.1.55.33]tridecane can be synthesized using a relatively simple method and can be easily purified. However, the limitations of using 2,8,11-Trioxadispiro[2.1.55.33]tridecane in lab experiments include its limited solubility in water and its potential to induce oxidative stress in cells.
未来方向
There are several future directions for the study of 2,8,11-Trioxadispiro[2.1.55.33]tridecane. One potential direction is the development of 2,8,11-Trioxadispiro[2.1.55.33]tridecane-based antibacterial and antifungal agents. Another potential direction is the study of 2,8,11-Trioxadispiro[2.1.55.33]tridecane as a potential treatment for viral infections. In addition, 2,8,11-Trioxadispiro[2.1.55.33]tridecane could be studied as a potential therapeutic agent for neurodegenerative diseases, as it has been shown to inhibit acetylcholinesterase activity. Further studies are needed to fully understand the mechanism of action of 2,8,11-Trioxadispiro[2.1.55.33]tridecane and its potential applications in scientific research.
合成方法
The synthesis of 2,8,11-Trioxadispiro[2.1.55.33]tridecane involves the reaction of 1,3-dioxolane with 1,3-diaminopropane in the presence of a Lewis acid catalyst. The reaction proceeds through a cyclization process, forming the spirocyclic 2,8,11-Trioxadispiro[2.1.55.33]tridecane compound. The synthesis of 2,8,11-Trioxadispiro[2.1.55.33]tridecane has been optimized using various catalysts, including zinc triflate, boron trifluoride etherate, and aluminum chloride. The yield of 2,8,11-Trioxadispiro[2.1.55.33]tridecane can be improved by using a higher concentration of reactants, a longer reaction time, and a higher reaction temperature.
科学研究应用
2,8,11-Trioxadispiro[2.1.55.33]tridecane has been studied extensively for its potential applications in scientific research. The compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. 2,8,11-Trioxadispiro[2.1.55.33]tridecane has been tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and has been found to be effective in inhibiting bacterial growth. 2,8,11-Trioxadispiro[2.1.55.33]tridecane has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, 2,8,11-Trioxadispiro[2.1.55.33]tridecane has been shown to have antiviral activity against the herpes simplex virus.
属性
IUPAC Name |
2,8,11-trioxadispiro[2.1.55.33]tridecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-11-5-2-9(1)7-10(8-13-10)3-6-12-9/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXULUUWXZDPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3(CCO2)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8,11-Trioxadispiro[2.1.55.33]tridecane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-methoxyphenyl)-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932928.png)
![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate](/img/structure/B2932930.png)
![N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932934.png)
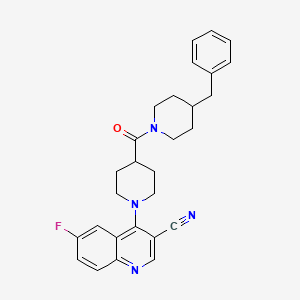
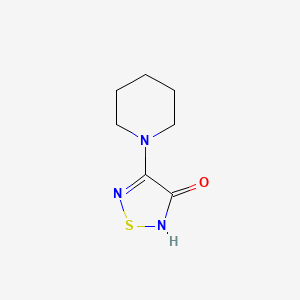
![3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2932938.png)
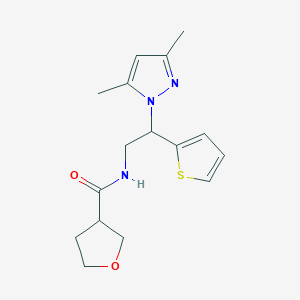
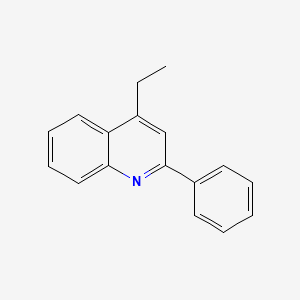
![Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2932942.png)
![7-(3,4-diethoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2932944.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2932945.png)

